molecular formula C7H12N2OS B14609421 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- CAS No. 61076-80-0

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro-

Katalognummer: B14609421
CAS-Nummer: 61076-80-0
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: JECXKZJEVHOYCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- is a heterocyclic organic compound It is a derivative of imidazole, characterized by the presence of an acetyl group at the 1-position and an ethylthio group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with acetyl chloride and ethylthiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Imidazole, 1-acetyl-2-phenyl-
  • 1H-Imidazole, 1-acetyl-2-[2-(5-nitro-2-furanyl)ethenyl]-
  • 2-Ethyl-4-methyl-1H-imidazole

Uniqueness

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- is unique due to the presence of both an acetyl and an ethylthio group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61076-80-0

Molekularformel

C7H12N2OS

Molekulargewicht

172.25 g/mol

IUPAC-Name

1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone

InChI

InChI=1S/C7H12N2OS/c1-3-11-7-8-4-5-9(7)6(2)10/h3-5H2,1-2H3

InChI-Schlüssel

JECXKZJEVHOYCM-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NCCN1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.